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Abstract
Tetrakis(4-nitrophenyl)methane is a highly symmetrical, rigid tetrahedral molecule that has

garnered significant interest as a fundamental building block in supramolecular chemistry and

crystal engineering. Its well-defined three-dimensional geometry, coupled with the electron-

withdrawing nature of the peripheral nitro groups, makes it an ideal candidate for the

construction of complex molecular architectures, including porous organic frameworks (POFs),

co-crystals, and other functional materials. This whitepaper provides a comprehensive

technical overview of tetrakis(4-nitrophenyl)methane, detailing its synthesis, physicochemical

properties, and its applications as a versatile tetrahedral scaffold. Special emphasis is placed

on its role in the formation of host-guest complexes and as a precursor to functionalized

derivatives for advanced applications.

Introduction
The rational design and synthesis of functional materials with tailored properties is a

cornerstone of modern chemistry and materials science. Tetrahedral molecules, owing to their

ability to extend in three dimensions, are particularly valuable as building blocks for the

construction of non-planar, porous, and intricate supramolecular assemblies. Tetrakis(4-
nitrophenyl)methane, with its central carbon atom bonded to four 4-nitrophenyl groups,

presents a unique combination of a rigid tetrahedral core and reactive peripheral functionalities.

The nitro groups not only influence the electronic properties of the molecule but also serve as
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sites for further chemical modification, most notably reduction to amino groups. This

transformation unlocks a pathway to a wide range of derivatives, including tetrakis(4-

aminophenyl)methane, a key monomer in the synthesis of covalent organic frameworks (COFs)

and other porous polymers.[1]

This guide will delve into the synthesis of tetrakis(4-nitrophenyl)methane, its structural and

physical properties, and its utility in creating advanced materials. While direct applications in

drug development are still emerging, the potential of its derivatives and the materials

constructed from this tetrahedral core in areas such as gas storage, separation, and potentially

drug delivery will be explored.

Physicochemical Properties
Tetrakis(4-nitrophenyl)methane is a crystalline solid with the molecular formula C₂₅H₁₆N₄O₈

and a molecular weight of 500.42 g/mol .[2][3] Its defining feature is the tetrahedral

arrangement of the four nitrophenyl arms around a central sp³-hybridized carbon atom. This

rigid, three-dimensional structure is fundamental to its role as a building block in extended

networks.

Property Value Reference

Molecular Formula C₂₅H₁₆N₄O₈ [2][3]

Molecular Weight 500.42 g/mol [2][3]

Appearance
White to orange to green

powder/crystal
[4]

Melting Point 339 °C (in Tetrahydrofuran)

Boiling Point (Predicted) 688.5 ± 55.0 °C

Density (Predicted) 1.457 ± 0.06 g/cm³

Synthesis and Experimental Protocols
The synthesis of tetrakis(4-nitrophenyl)methane is typically achieved through the nitration of

tetraphenylmethane. The following protocol is a representative method for its preparation.
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Synthesis of Tetrakis(4-nitrophenyl)methane
Materials:

Tetraphenylmethane

Fuming nitric acid

Acetic anhydride

Glacial acetic acid

Methanol

Tetrahydrofuran (THF)

Ice/salt bath

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, cool 25 mL of fuming nitric acid to

approximately -5°C using an ice/salt bath.

Slowly add 4.8 g (15.0 mmol) of tetraphenylmethane to the cold, vigorously stirred fuming

nitric acid.

Prepare a mixture of 25 mL of acetic anhydride and glacial acetic acid (1:2 v/v) and add it

slowly to the reaction mixture, maintaining the temperature at -5°C.

After the addition is complete, continue stirring at -5°C for an additional 15 minutes.

Add 80 mL of glacial acetic acid to the suspension and stir for another 5 minutes.

Filter the resulting precipitate using a glass frit.

Wash the collected solid sequentially with 100 mL of acetic acid (2x), 100 mL of methanol

(2x), and 50 mL of chilled tetrahydrofuran (2x).
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Dry the product in vacuo to obtain tetrakis(4-nitrophenyl)methane as a cream-colored

solid.

Yield: Approximately 3.2 g (43%).

Synthesis of Tetrakis(4-aminophenyl)methane
Tetrakis(4-nitrophenyl)methane serves as a crucial intermediate in the synthesis of its amino-

functionalized counterpart, tetrakis(4-aminophenyl)methane, a versatile building block for

porous organic frameworks.

Materials:

Tetrakis(4-nitrophenyl)methane

Anhydrous ethanol

Palladium on carbon (Pd/C, 10%)

Hydrazine hydrate (80% solution)

Procedure:

In a 100 mL Schlenk tube, suspend 0.50 g (1.0 mmol) of tetrakis(4-nitrophenyl)methane in

35 mL of anhydrous ethanol.

Add 60 mg of 9% Pd/C catalyst to the suspension.

While stirring vigorously, add 2 mL of 80% hydrazine hydrate solution dropwise.

Heat the reaction mixture to reflux and maintain for 16 hours.

Allow the solution to cool to room temperature.

Collect the crude product by vacuum filtration.

Applications as a Tetrahedral Building Block
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The rigid, tetrahedral geometry of tetrakis(4-nitrophenyl)methane makes it an excellent

candidate for the construction of supramolecular architectures and porous materials.

Host-Guest Chemistry and Co-crystals
Tetrakis(4-nitrophenyl)methane has been shown to be a versatile host molecule, capable of

forming inclusion compounds with a variety of guest molecules.[5] The electron-deficient phenyl

rings, due to the nitro substituents, can participate in favorable π-π stacking interactions with

electron-rich guest molecules. The formation of these host-guest complexes, or co-crystals,

can be used to modify the physicochemical properties of the guest molecule, which has

potential implications in drug development for improving the solubility and stability of active

pharmaceutical ingredients (APIs).

The general workflow for the synthesis of a co-crystal is depicted below:
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Caption: General workflow for co-crystal synthesis.

Porous Organic Frameworks (POFs)
While tetrakis(4-nitrophenyl)methane itself is not typically used directly in the synthesis of

POFs due to the relative inertness of the nitro group in polymerization reactions, its derivative,

tetrakis(4-aminophenyl)methane, is a key building block. The tetrahedral geometry of the core

is preserved, leading to the formation of 3D covalent organic frameworks (COFs) with high
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porosity and thermal stability. These materials have potential applications in gas storage and

separation.

The synthesis of a POF from the amino-derivative generally follows the workflow below:

Reactants

Reaction

Product & Characterization

Tetrakis(4-aminophenyl)methane

Mixing

Linker (e.g., Terephthaldehyde) Solvent & Catalyst

Heating

Solvothermal Reaction

Porous Organic Framework

Precipitation

Characterization (PXRD, TGA, BET)

Click to download full resolution via product page

Caption: Workflow for POF synthesis.

Characterization Data
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The characterization of materials derived from tetrakis(4-nitrophenyl)methane is crucial for

understanding their properties and potential applications.

Crystallographic Data
The crystal structures of tetrakis(4-nitrophenyl)methane and its inclusion compounds have

been reported. This data, often available in CIF format from the Cambridge Crystallographic

Data Centre (CCDC), provides precise information on bond lengths, bond angles, and the

overall molecular geometry. Access to these files (e.g., through CCDC deposition numbers)

allows for detailed structural analysis.[2][6]

Parameter Description

Bond Lengths
The distances between bonded atoms, which

can be extracted from CIF files.

Bond Angles
The angles between adjacent bonds, also

obtainable from CIF files.

Dihedral Angles

The angles between planes defined by sets of

atoms, crucial for understanding the 3D

conformation.

Thermal and Porosity Analysis
Porous organic frameworks synthesized from the amino-derivative of tetrakis(4-
nitrophenyl)methane exhibit significant thermal stability and porosity.

Material
TGA
Decomposition
Temp. (°C)

BET Surface Area
(m²/g)

Reference

PPF-1 > 400 ~1000 [7]

PPF-4 > 400 ~1100 [7]

Note: The data presented is for porous polymer frameworks (PPFs) synthesized from

tetrakis(4-aminophenyl)methane, the derivative of tetrakis(4-nitrophenyl)methane.
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Relevance to Drug Development
While direct applications of tetrakis(4-nitrophenyl)methane in drug development are not yet

well-established, its role as a versatile building block opens up several possibilities:

Co-crystals for Improved Bioavailability: The ability of tetrakis(4-nitrophenyl)methane to

form co-crystals with other molecules could be exploited to enhance the solubility and

dissolution rate of poorly water-soluble drugs, thereby improving their bioavailability.

Porous Frameworks for Drug Delivery: The high porosity and tunable pore size of POFs

derived from its amino-functionalized counterpart make them promising candidates for drug

delivery systems. The pores can be loaded with drug molecules for controlled release.

Scaffold for Medicinal Chemistry: The tetrahedral core can be functionalized with various

pharmacophores to create novel drug candidates. The rigid scaffold allows for precise spatial

positioning of functional groups, which can be advantageous for optimizing drug-receptor

interactions. Research into the biological activity of derivatives like tetrakis(4-

aminophenyl)methane is ongoing.[1]

Conclusion
Tetrakis(4-nitrophenyl)methane is a valuable and versatile tetrahedral building block with

significant potential in materials science. Its rigid structure and functionalizable nitro groups

provide a robust platform for the design and synthesis of a wide range of supramolecular

assemblies, including co-crystals and, through its derivatives, highly porous organic

frameworks. While its direct role in drug development is still in its nascent stages, the

fundamental properties of this molecule and the materials it helps to create suggest promising

future applications in areas such as drug formulation and delivery. Further research into the

biological activity of its derivatives and the exploration of its co-crystallization with a wider range

of active pharmaceutical ingredients are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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